molecular formula C15H16N4O B11853459 9-Benzyl-6-(2-methoxyethyl)-9H-purine CAS No. 199170-72-4

9-Benzyl-6-(2-methoxyethyl)-9H-purine

Cat. No.: B11853459
CAS No.: 199170-72-4
M. Wt: 268.31 g/mol
InChI Key: AUBOLPZJIWIHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-6-(2-methoxyethyl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids. This specific compound is characterized by the presence of a benzyl group at the 9th position and a 2-methoxyethyl group at the 6th position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides and 2-methoxyethyl halides under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and methoxyethyl positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-Benzyl-6-(2-methoxyethyl)-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study purine metabolism and its role in cellular processes. It may also serve as a precursor for the synthesis of nucleotide analogs.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in purine metabolism or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-6-phenylmethoxypurin-2-amine: This compound has a phenylmethoxy group instead of a methoxyethyl group.

    9-Benzyl-6-methylpurine: This compound has a methyl group instead of a methoxyethyl group.

Uniqueness

9-Benzyl-6-(2-methoxyethyl)-9H-purine is unique due to the presence of both benzyl and methoxyethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

199170-72-4

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

9-benzyl-6-(2-methoxyethyl)purine

InChI

InChI=1S/C15H16N4O/c1-20-8-7-13-14-15(17-10-16-13)19(11-18-14)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3

InChI Key

AUBOLPZJIWIHJU-UHFFFAOYSA-N

Canonical SMILES

COCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.